molecular formula C21H19OSi B14193096 CID 78068817

CID 78068817

Cat. No.: B14193096
M. Wt: 315.5 g/mol
InChI Key: HLWGCLLIQMMRLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 78068817” is a chemical entity registered in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Chemical Reactions Analysis

CID 78068817 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups to a double or triple bond. Common reagents include hydrogen and halogens.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 78068817 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78068817 involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C21H19OSi

Molecular Weight

315.5 g/mol

InChI

InChI=1S/C21H19OSi/c1-17-13-15-19(16-14-17)18(2)22-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16H,2H2,1H3

InChI Key

HLWGCLLIQMMRLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C)O[Si](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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